3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid
Description
Properties
IUPAC Name |
3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]pyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2O2/c1-7-11(12(19)20)8(2)18(17-7)10-5-3-4-9(6-10)13(14,15)16/h3-6H,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWKJZQBDWFPRPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC(=C2)C(F)(F)F)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901149880 | |
| Record name | 3,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901149880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
956950-77-9 | |
| Record name | 3,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=956950-77-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901149880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of a 1,3-diketone with hydrazine or its derivatives. For instance, the reaction of 3-(trifluoromethyl)benzoylacetone with hydrazine hydrate under reflux conditions can yield the desired pyrazole ring.
Introduction of Methyl Groups: The methyl groups at positions 3 and 5 can be introduced through alkylation reactions using methyl iodide in the presence of a strong base such as sodium hydride.
Carboxylation: The carboxylic acid group at position 4 can be introduced via carboxylation reactions, such as the reaction of the pyrazole intermediate with carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the aromatic ring and the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that pyrazole derivatives, including 3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid, exhibit promising anticancer properties. A study demonstrated that compounds with a similar structure inhibited the proliferation of cancer cells through multiple mechanisms, including apoptosis induction and cell cycle arrest. The trifluoromethyl group enhances lipophilicity, potentially improving bioavailability.
Anti-inflammatory Properties
The compound has been studied for its anti-inflammatory effects. Research suggests that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis. This mechanism is crucial for developing non-steroidal anti-inflammatory drugs (NSAIDs).
Case Study: Synthesis and Evaluation
A study synthesized various pyrazole derivatives, including the target compound, and evaluated their biological activity against cancer cell lines. The findings showed that modifications to the pyrazole ring significantly affected potency, highlighting the importance of structural optimization in drug design.
Agrochemical Applications
Herbicidal Activity
The compound's structural features suggest potential use as a herbicide. Pyrazole derivatives have been reported to exhibit herbicidal activity by inhibiting specific enzymes involved in plant growth. Research indicates that compounds with trifluoromethyl substitutions are particularly effective against certain weed species.
Insecticidal Properties
Insecticidal applications are also being explored. Studies have shown that similar pyrazole compounds can disrupt the nervous system of pests, leading to increased mortality rates. This property makes them suitable candidates for developing new insecticides.
Material Science
Polymer Additives
In material science, this compound can be utilized as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polymer matrices has been shown to improve resistance to degradation under thermal stress.
Case Study: Polymer Blends
A recent study investigated the effects of adding this compound to polycarbonate blends. The results indicated improved impact resistance and thermal stability compared to control samples without the additive.
Data Tables
| Application Area | Specific Use | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer Activity | Inhibits cancer cell proliferation |
| Anti-inflammatory Properties | Inhibits COX enzymes | |
| Agrochemicals | Herbicidal Activity | Effective against specific weed species |
| Insecticidal Properties | Disrupts pest nervous systems | |
| Material Science | Polymer Additives | Enhances thermal stability and mechanical properties |
Mechanism of Action
The mechanism of action of 3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways.
Pathways Involved: The compound can affect signaling pathways such as the NF-κB pathway, leading to anti-inflammatory effects.
Comparison with Similar Compounds
Substituent Variations at Position 1
The substituent at position 1 significantly impacts physicochemical and biological properties:
*EWG: Electron-Withdrawing Group
Key Observations :
Functional Group Modifications at Position 4
Replacing the carboxylic acid with esters or amides alters reactivity and bioavailability:
Key Observations :
Biological Activity
3,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid (CAS No. 956950-77-9) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article examines its biological activity, focusing on its anticancer properties, anti-inflammatory effects, and other pharmacological applications.
- Molecular Formula : C13H11F3N2O2
- Molecular Weight : 284.23 g/mol
- IUPAC Name : this compound
- CAS Number : 956950-77-9
Anticancer Properties
Recent studies have demonstrated that compounds containing the pyrazole scaffold exhibit notable anticancer activities. The specific compound has been evaluated against various cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MDA-MB-231 (Breast) | 3.79 | |
| HepG2 (Liver) | 12.50 | |
| A549 (Lung) | 26.00 | |
| NCI-H460 (Lung) | 0.39 | |
| SF-268 (Brain) | 31.50 |
The compound has shown to inhibit the growth of several cancer types including breast, liver, and lung cancers, indicating its potential as an anticancer agent.
Anti-inflammatory Effects
In addition to its anticancer properties, pyrazole derivatives have been recognized for their anti-inflammatory effects. The mechanism involves the inhibition of pro-inflammatory cytokines and pathways that contribute to inflammation.
Case Studies
- Study on Antitumor Activity : A study conducted by Wei et al. explored the structure-activity relationship of pyrazole derivatives, including this compound. The findings indicated that this compound exhibited significant cytotoxicity against various cancer cell lines, reinforcing its potential as a therapeutic agent for cancer treatment .
- Mechanistic Studies : Research has also focused on the mechanisms through which these compounds exert their effects. For instance, compounds similar to the one discussed were found to induce apoptosis in cancer cells and inhibit key signaling pathways involved in tumor growth .
Q & A
Basic Question: What are the recommended synthetic routes and purification methods for 3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid?
Methodological Answer:
The synthesis typically involves cyclocondensation of substituted hydrazines with β-keto esters or diketones. For example:
- Step 1: React ethyl acetoacetate with phenylhydrazine derivatives under reflux in ethanol to form the pyrazole core .
- Step 2: Introduce the 3-(trifluoromethyl)phenyl group via nucleophilic substitution or coupling reactions (e.g., using Pd catalysts for aryl halide intermediates).
- Step 3: Hydrolyze the ester group to the carboxylic acid using NaOH or LiOH in aqueous THF .
Purification: Use column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Basic Question: How can structural characterization be performed for this compound?
Methodological Answer:
- X-ray Crystallography: Grow single crystals via slow evaporation in DMSO/water. Refine structures using SHELX software (SHELXL-2018 for H-atom placement and thermal parameters) .
- Spectroscopy:
- Mass Spectrometry: Use HRMS-ESI to validate molecular weight (expected [M+H]+: calculated for C₁₃H₁₁F₃N₂O₂ = 308.08) .
Advanced Question: How can crystallographic data resolve contradictions in reported tautomeric forms of pyrazole-carboxylic acids?
Methodological Answer:
- Challenge: Tautomeric equilibria (e.g., keto-enol) can lead to ambiguous NMR/IR data.
- Solution: Perform high-resolution X-ray diffraction (e.g., at 100 K) to fix proton positions. Use SHELXL’s AFIX commands to model disorder in carboxylic acid groups .
- Example: In 5-methyl-1-phenyl analogs, hydrogen bonding between the carboxylic acid and adjacent pyrazole nitrogen stabilizes the keto form, confirmed via O-H···N distances < 2.6 Å .
Advanced Question: How to address discrepancies in biological activity data linked to substituent positioning?
Methodological Answer:
- Case Study: Analogous compounds like Pyr3 (a TRPC3 inhibitor) show activity dependent on trifluoromethyl and carboxylic acid group orientation .
- Approach:
- Synthesize positional isomers (e.g., 3,5-dimethyl vs. 3-methyl-5-carboxy variants).
- Use molecular docking (AutoDock Vina) to compare binding to target proteins (e.g., TRPC3 channels).
- Validate via patch-clamp electrophysiology to measure ion channel inhibition .
Note: Contradictions may arise from crystallographic vs. solution-phase conformations—use MD simulations (AMBER) to model flexibility .
Advanced Question: What strategies optimize regioselectivity in pyrazole functionalization?
Methodological Answer:
- Electrophilic Substitution: Direct nitration/sulfonation at the 4-position using HNO₃/H₂SO₄ (controlled by steric effects of 3,5-dimethyl groups) .
- Cross-Coupling: Use Suzuki-Miyaura reactions with Pd(PPh₃)₄ to introduce aryl groups at N1. Pre-activate the pyrazole with Boc protection to prevent side reactions .
- Click Chemistry: For triazole hybrids, employ Cu(I)-catalyzed azide-alkyne cycloaddition (CuSO₄/sodium ascorbate in THF/water) .
Advanced Question: How to interpret conflicting spectroscopic data for pyrazole derivatives?
Methodological Answer:
- NMR Contradictions: If 1H NMR shows unexpected splitting, check for dynamic processes (e.g., hindered rotation of the 3-(trifluoromethyl)phenyl group) via VT-NMR (variable temperature experiments) .
- IR Anomalies: If carbonyl stretches deviate >20 cm⁻¹ from expected values, consider intermolecular H-bonding (e.g., dimerization in solid state). Compare solution (ATR) vs. KBr pellet spectra .
- Mass Spec Artifacts: Adducts (e.g., [M+Na]+) may mislead; run with/without formic acid to suppress ionization .
Advanced Question: What computational methods validate experimental structural data?
Methodological Answer:
- DFT Calculations: Optimize geometry at B3LYP/6-311++G(d,p) level (Gaussian 16). Compare theoretical vs. experimental bond lengths (e.g., C=O: ~1.21 Å) .
- Hirshfeld Analysis: Map intermolecular interactions (e.g., H-bonding, π-stacking) from crystallographic data using CrystalExplorer .
- Docking Studies: For bioactive derivatives, simulate ligand-receptor interactions (e.g., with TRPC3) using GROMACS .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
